Aloc-Trp-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

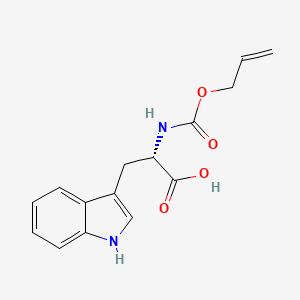

Aloc-Trp-OH, also known as allyloxycarbonyl-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective properties, which help prevent unwanted side reactions during the synthesis process. The allyloxycarbonyl group (Aloc) is used to protect the indole moiety of tryptophan, making it a valuable tool in the field of organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-Trp-OH typically involves the protection of the tryptophan molecule with an allyloxycarbonyl group. This is achieved through a series of chemical reactions that introduce the protective group to the indole moiety of tryptophan. The process often involves the use of reagents such as allyl chloroformate and a base like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for the addition of reagents and the purification of the final product. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for the rapid and efficient production of protected peptides .

Análisis De Reacciones Químicas

Types of Reactions

Aloc-Trp-OH undergoes various chemical reactions, including:

Oxidation: The indole moiety of tryptophan can be oxidized under certain conditions, although the Aloc group provides some protection against this.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The Aloc group can be selectively removed through nucleophilic substitution reactions, often using palladium-catalyzed processes.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Palladium catalysts and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized tryptophan derivatives, while substitution reactions can yield deprotected tryptophan .

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

Aloc-Trp-OH is utilized as a protecting group for tryptophan residues during SPPS. The benefits include:

- Selective Deprotection : The Aloc group can be removed selectively using palladium-catalyzed reactions, allowing for the precise control of peptide assembly.

- Enhanced Stability : The compound provides stability to tryptophan residues against oxidation and other side reactions during synthesis .

2.2 Synthesis of Bioactive Peptides

this compound has been employed in the synthesis of various bioactive peptides, including:

- Antimicrobial Peptides : Research indicates that peptides synthesized with this compound exhibit enhanced antimicrobial activity due to the presence of tryptophan .

- Hormonal Peptides : The compound is also used in synthesizing peptides that mimic hormonal functions, which are crucial in therapeutic applications .

This compound is also pivotal in bioconjugation strategies where it serves as a link between therapeutic agents and targeting moieties:

- Drug Delivery Systems : The compound has been incorporated into drug delivery systems that utilize peptides for targeted therapy, enhancing the specificity and efficacy of treatment modalities.

- Imaging Probes : this compound has been used to create imaging probes for molecular imaging applications, allowing for better visualization of biological processes in vivo .

Mecanismo De Acción

The primary mechanism of action of Aloc-Trp-OH involves the protection of the indole moiety of tryptophan. The allyloxycarbonyl group prevents unwanted side reactions, allowing for the selective synthesis of peptides and proteins. The protective group can be selectively removed under specific conditions, enabling further modifications to the peptide .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Trp-OH: Tert-butyloxycarbonyl-tryptophan, another protected form of tryptophan used in peptide synthesis.

Fmoc-Trp-OH: Fluorenylmethyloxycarbonyl-tryptophan, commonly used in solid-phase peptide synthesis.

Uniqueness

Aloc-Trp-OH is unique in its use of the allyloxycarbonyl group, which provides orthogonal protection compared to other protecting groups like Boc and Fmoc. This allows for greater flexibility in peptide synthesis, as the Aloc group can be selectively removed without affecting other protecting groups .

Actividad Biológica

Aloc-Trp-OH, a derivative of tryptophan (Trp), has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its role in serotonin synthesis, metabolic pathways, and therapeutic applications.

Chemical Structure and Properties

This compound is a modified form of L-tryptophan, where the amino acid is protected by an allyloxycarbonyl (Aloc) group. This modification enhances its stability and bioavailability, making it a valuable compound in peptide synthesis and drug development.

1. Serotonin Synthesis

Tryptophan is a precursor for serotonin (5-HT), a neurotransmitter involved in mood regulation. The conversion of Trp to serotonin occurs through several enzymatic steps:

- Hydroxylation : Tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase.

- Decarboxylation : 5-HTP is then decarboxylated to produce serotonin.

Research indicates that dietary supplementation with tryptophan can influence serotonin levels in the brain, which can be beneficial in treating mood disorders and stress-related conditions .

2. Metabolic Pathways

The metabolic fate of tryptophan can diverge into several pathways:

- Kynurenine Pathway : A significant portion of tryptophan is metabolized via the kynurenine pathway, leading to the production of bioactive compounds like kynurenic acid and quinolinic acid. These metabolites have been implicated in neuroprotection and neuroinflammation .

- Influence of Stress : Chronic stress can shift tryptophan metabolism away from serotonin production towards kynurenine synthesis, potentially contributing to mood disorders .

Case Studies

- Tryptophan Depletion Studies : A study examining the effects of tryptophan depletion showed significant changes in plasma indicators of brain serotonin synthesis. Participants experienced decreased mood ratings following depletion, highlighting the critical role of tryptophan in mood regulation .

- Peptide Uptake Studies : Research on peptide uptake demonstrated that Aloc-modified peptides could enhance cellular permeability, suggesting potential applications in drug delivery systems .

Data Tables

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGUHCRPQDBLGF-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.